molecular formula C13H19Cl2NO3 B6048479 Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride

Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride

Cat. No.: B6048479
M. Wt: 308.20 g/mol
InChI Key: XGLDIBGOZBZZRH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and an ester linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride typically involves the esterification of 4-chlorophenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the reaction with 3-(dimethylamino)propanoic acid under controlled conditions to form the desired compound. The reaction conditions often include maintaining a specific temperature and pH to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenoxy)-3-(dimethylamino)propanoate;hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    Ethyl 2-(4-methylphenoxy)-3-(dimethylamino)propanoate;hydrochloride: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3.ClH/c1-4-17-13(16)12(9-15(2)3)18-11-7-5-10(14)6-8-11;/h5-8,12H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDIBGOZBZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)OC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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